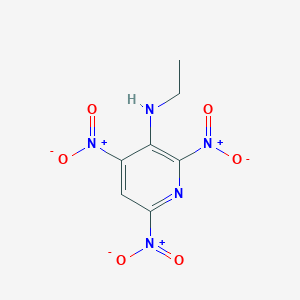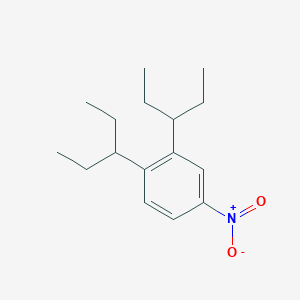
Benzene, 1,2-bis(1-ethylpropyl)-4-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,2-bis(1-ethylpropyl)-4-nitro-: is an organic compound characterized by the presence of a benzene ring substituted with two 1-ethylpropyl groups at the 1 and 2 positions, and a nitro group at the 4 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,2-bis(1-ethylpropyl)-4-nitro- typically involves the nitration of a pre-synthesized 1,2-bis(1-ethylpropyl)benzene. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures to ensure the selective introduction of the nitro group at the 4 position.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration reactors where the reaction conditions are meticulously controlled to optimize yield and purity. The process may also include steps for the purification of the final product, such as recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzene, 1,2-bis(1-ethylpropyl)-4-nitro- can undergo oxidation reactions, particularly at the alkyl side chains, leading to the formation of carboxylic acids or ketones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride in hydrochloric acid.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Benzene, 1,2-bis(1-ethylpropyl)-4-nitro- is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its nitro group can be further modified to produce a variety of functional materials.
Mecanismo De Acción
The mechanism of action of Benzene, 1,2-bis(1-ethylpropyl)-4-nitro- largely depends on the chemical reactions it undergoes. For instance, in reduction reactions, the nitro group is converted to an amino group, which can then participate in further chemical transformations. The molecular targets and pathways involved would vary based on the specific application and the nature of the chemical reactions.
Comparación Con Compuestos Similares
- Benzene, 1,4-bis(1-ethylpropyl)-
- Benzene, 1,3-bis(chloromethyl)-
- Benzene, 1,1’- (1,1,2,2-tetramethyl-1,2-ethanediyl)bis-
Comparison: Benzene, 1,2-bis(1-ethylpropyl)-4-nitro- is unique due to the presence of both the 1-ethylpropyl groups and the nitro group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity patterns compared to its analogs. For example, the nitro group significantly influences the electron density of the benzene ring, affecting its reactivity in electrophilic aromatic substitution reactions.
Propiedades
Número CAS |
851385-06-3 |
|---|---|
Fórmula molecular |
C16H25NO2 |
Peso molecular |
263.37 g/mol |
Nombre IUPAC |
4-nitro-1,2-di(pentan-3-yl)benzene |
InChI |
InChI=1S/C16H25NO2/c1-5-12(6-2)15-10-9-14(17(18)19)11-16(15)13(7-3)8-4/h9-13H,5-8H2,1-4H3 |
Clave InChI |
XLHLKRMBMNCQJM-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)C1=C(C=C(C=C1)[N+](=O)[O-])C(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


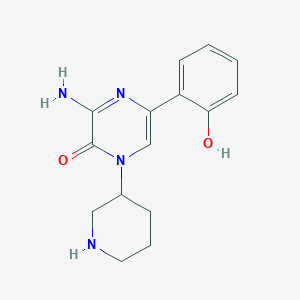
![1-[(3-Fluorophenyl)methyl]-4-(pyrrolidin-3-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B14195018.png)
![2-(Bis{[3-(triethoxysilyl)propyl]carbamoyl}amino)benzoic acid](/img/structure/B14195020.png)
![2-[5-(6-Phenylhexane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14195025.png)

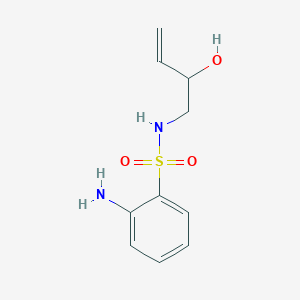
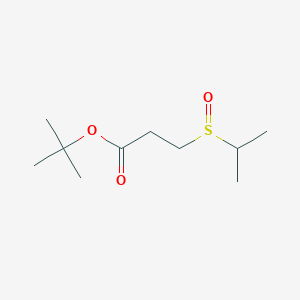
![3,6-Di-tert-butyl-1H,4H-furo[3,4-c]furan-1,4-dione](/img/structure/B14195051.png)
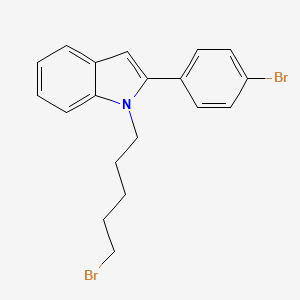
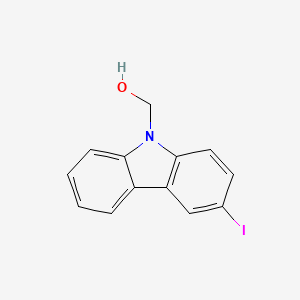
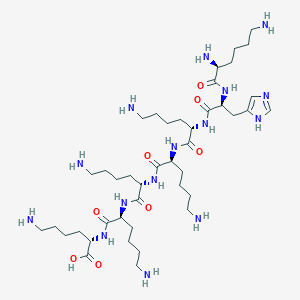
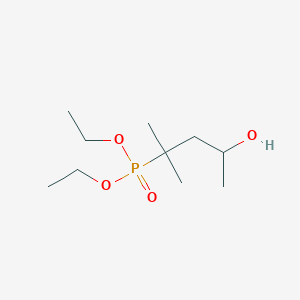
![Phenyl [4-(trifluoromethyl)pyridine-3-carbonyl]carbamate](/img/structure/B14195074.png)
